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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339 Get Quote

Anlotinib Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Anlotinib hydrochloride is a novel, orally administered small-molecule receptor tyrosine kinase

(RTK) inhibitor that has demonstrated broad-spectrum anti-tumor activity. It targets multiple

signaling pathways involved in tumor angiogenesis and proliferation, primarily inhibiting

vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR),

platelet-derived growth factor receptor (PDGFR), and c-Kit. This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and biological activities

of anlotinib hydrochloride. Detailed methodologies for key experimental assays are presented,

along with a summary of its inhibitory effects and cellular activities. Furthermore, this guide

illustrates the key signaling pathways affected by anlotinib and outlines a typical experimental

workflow for its characterization.

Chemical Structure and Properties
Anlotinib hydrochloride is the dihydrochloride salt of anlotinib. Its chemical and physical

properties are summarized in the tables below.
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Chemical Identification
Identifier Value

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-

methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-

amine;dihydrochloride[1][2]

Synonyms AL3818, Catequentinib Hydrochloride[3]

CAS Number 1360460-82-7 (dihydrochloride)[1][3][4]

1058156-90-3 (free base)[3]

Molecular Formula C₂₃H₂₄Cl₂FN₃O₃[1][2][3]

Molecular Weight 480.36 g/mol [1][3]

Physicochemical Properties
Property Value

Appearance Solid

Solubility

Soluble in DMSO (approx. 1 mg/ml) and

dimethyl formamide (approx. 0.5 mg/ml).

Sparingly soluble in aqueous buffers. For

aqueous solutions, it is recommended to first

dissolve in DMSO and then dilute with the

aqueous buffer of choice.[3]

Storage
Store at -20°C for long-term stability (≥ 4 years).

[3]

Mechanism of Action and Biological Activity
Anlotinib is a multi-target tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking

key signaling pathways involved in angiogenesis and cell proliferation.[3][5][6] It shows high

selectivity and inhibitory potency for VEGFR2, a key mediator of angiogenesis.

Kinase Inhibition Profile
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The inhibitory activity of anlotinib against a panel of receptor tyrosine kinases has been

evaluated in various studies. The half-maximal inhibitory concentration (IC₅₀) values are

summarized below.

Target Kinase IC₅₀ (nM)

VEGFR1 26.9[5]

VEGFR2 0.2[5]

VEGFR3 0.7[5]

FGFR1 11.7[5]

PDGFRβ 115[5]

c-Kit 14.8[5]

c-Met >2000[5]

c-Src >2000[5]

EGFR >2000[5]

HER2 >2000[5]

In Vitro Cellular Activity
Anlotinib has been shown to inhibit the proliferation of various cancer cell lines and endothelial

cells.

Cell Line/Assay IC₅₀

HUVEC (VEGF-induced migration) 0.1 nM[6]

Various Cancer Cell Lines (Proliferation) 3-12.5 µM[5][6]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of anlotinib hydrochloride.
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Kinase Inhibition Assay (ELISA-based)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine

the in vitro inhibitory activity of anlotinib against a specific tyrosine kinase.

Materials:

Recombinant human kinase (e.g., VEGFR2)

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Anlotinib hydrochloride

96-well microplates

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

Anti-phosphotyrosine antibody (e.g., PY99)

HRP-conjugated secondary antibody

TMB or other suitable substrate

Stop solution (e.g., 2N H₂SO₄)

Plate reader

Procedure:

Coat a 96-well microplate with the poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

Prepare serial dilutions of anlotinib hydrochloride in the assay buffer.

In each well, add the kinase, the ATP solution, and the anlotinib dilution (or vehicle control).
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the kinase

reaction to proceed.

Wash the plate to remove ATP and unbound reagents.

Add the anti-phosphotyrosine primary antibody to each well and incubate at room

temperature for 1-2 hours.

Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room

temperature for 1 hour.

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

Add the stop solution to quench the reaction.

Read the absorbance at 450 nm using a microplate reader.

Calculate the percent inhibition for each anlotinib concentration and determine the IC₅₀ value

by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of anlotinib on cancer cell proliferation.

Materials:

Cancer cell line of interest

Complete cell culture medium

Anlotinib hydrochloride

MTT solution (5 mg/mL in PBS)

DMSO

96-well cell culture plates
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Multichannel pipette

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Prepare serial dilutions of anlotinib hydrochloride in complete cell culture medium.

Remove the old medium from the wells and add 100 µL of the anlotinib dilutions (or vehicle

control) to the respective wells.

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C,

allowing viable cells to metabolize the MTT into formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of anlotinib in

a mouse xenograft model.

Materials:
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Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line for implantation

Anlotinib hydrochloride

Vehicle solution (for control group)

Calipers

Animal balance

Sterile syringes and needles

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of

PBS or Matrigel) into the flank of each mouse.

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g.,

100-200 mm³), randomize the mice into treatment and control groups.

Prepare the anlotinib formulation for oral gavage at the desired dose levels.

Administer anlotinib or the vehicle to the respective groups of mice daily (or as per the

determined schedule) by oral gavage.

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study (e.g., after a predetermined number of days or when tumors in the

control group reach a specific size), euthanize the mice and excise the tumors.

Weigh the excised tumors and process them for further analysis (e.g., immunohistochemistry

for proliferation and angiogenesis markers).
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Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control

group.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by anlotinib and a logical

workflow for its preclinical characterization.
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Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling pathways like

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.
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Caption: A typical workflow for the preclinical characterization of anlotinib hydrochloride.

Conclusion
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Anlotinib hydrochloride is a potent multi-target receptor tyrosine kinase inhibitor with significant

anti-angiogenic and anti-proliferative activities. Its ability to simultaneously block multiple critical

signaling pathways underscores its potential as a valuable therapeutic agent in the treatment of

various cancers. The information and protocols provided in this technical guide offer a

comprehensive resource for researchers and drug development professionals working with this

promising compound. Further investigation into its mechanisms of resistance and potential

combination therapies will continue to define its role in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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